

A Comprehensive Technical Guide to 3,5-Diethynylbenzoic Acid: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: **3,5-Diethynylbenzoic acid**

Cat. No.: **B1340155**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethynylbenzoic acid is a highly functionalized aromatic molecule characterized by a central benzoic acid core flanked by two ethynyl groups at the meta positions. This unique structural arrangement imparts significant reactivity and versatility, making it a valuable building block in several advanced scientific fields. The terminal alkyne functionalities serve as reactive handles for a variety of coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and Sonogashira coupling. The carboxylic acid group provides a convenient point for amide bond formation, esterification, or salt formation, allowing for its incorporation into a diverse range of molecular architectures. This guide provides an in-depth overview of the synthesis, physicochemical properties, and key applications of **3,5-diethynylbenzoic acid**, with a focus on its utility in polymer chemistry and as a molecular linker.

Physicochemical Properties

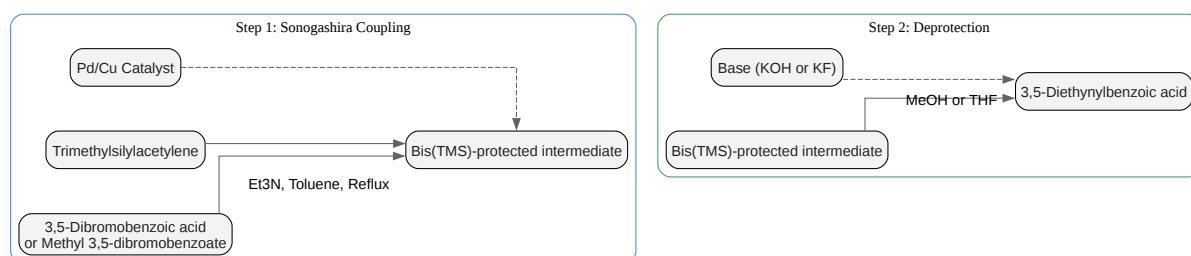
A summary of the key physicochemical properties of **3,5-Diethynylbenzoic acid** is presented below.

Property	Value	Reference
CAS Number	883106-26-1	[1][2]
Molecular Formula	C ₁₁ H ₆ O ₂	[1]
Molecular Weight	170.16 g/mol	[1]
Appearance	Orange to deep beige solid	[2][3]
Melting Point	173 °C (decomposes)	[2][3]

Synthesis of 3,5-Diethynylbenzoic Acid

The synthesis of **3,5-diethynylbenzoic acid** is typically achieved through a two-step process starting from a dihalogenated benzoic acid derivative, most commonly 3,5-dibromobenzoic acid or its methyl ester. The key transformation is a double Sonogashira cross-coupling reaction to introduce the two ethynyl groups, followed by the removal of a protecting group.

Synthetic Workflow



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Caption: General workflow for the synthesis of **3,5-Diethynylbenzoic acid**.

Detailed Experimental Protocol

This protocol is adapted from methodologies described in the supporting information of scientific literature.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Step 1: Synthesis of Methyl 3,5-bis((trimethylsilyl)ethynyl)benzoate

- To a stirring mixture of methyl 3,5-dibromobenzoate (1.0 eq), $\text{Pd}_2(\text{dba})_3$ (0.02 eq), and triphenylphosphine (0.09 eq) in dry triethylamine, add trimethylsilylacetylene (13.6 eq).[\[2\]](#)
- Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.[\[2\]](#)
- After cooling, remove the solvent in vacuo.
- Dilute the residue with ethyl acetate and wash with water.
- Dry the organic phase over anhydrous MgSO_4 and purify the crude residue by flash column chromatography on silica gel (eluting with 0-5% ethyl acetate in petroleum ether) to afford the title compound as a yellow solid.[\[2\]](#)

Step 2: Synthesis of **3,5-Diethynylbenzoic Acid**

- Add an aqueous solution of 6M KOH (10 eq) to a stirred solution of methyl 3,5-bis((trimethylsilyl)ethynyl)benzoate (1.0 eq) in methanol.[\[2\]](#) Alternatively, the bis(TMS)-protected intermediate can be dissolved in tetrahydrofuran (THF) and treated with aqueous KOH.[\[3\]](#)
- Stir the mixture at room temperature for 18 hours.[\[2\]](#)
- Remove the organic solvent (methanol or THF) under reduced pressure.[\[2\]](#)[\[3\]](#)
- Acidify the remaining aqueous mixture to pH 4 with 6M aqueous HCl.[\[2\]](#)
- Extract the aqueous phase with ethyl acetate (3x).[\[2\]](#)

- Remove the solvent in vacuo to afford **3,5-diethynylbenzoic acid** as an orange or beige solid.[2][3]

Spectroscopic Characterization

The structural identity and purity of **3,5-diethynylbenzoic acid** are confirmed by various spectroscopic techniques.

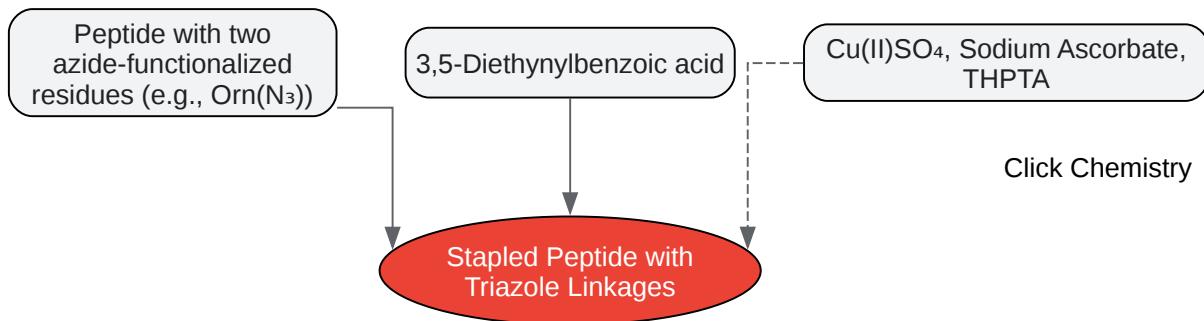
Technique	Observed Data	Reference
¹ H NMR (400 MHz, DMSO-d ₆)	δ (ppm): 7.94 (d, J=1.6 Hz, 2H), 7.79 (t, J=1.6 Hz, 1H), 4.37 (s, 2H)	[2]
¹³ C NMR (100 MHz, DMSO-d ₆)	δ (ppm): 166.1, 138.7, 132.9, 132.5, 123.3, 83.1, 81.9	[2]
IR (ATR)	ν_{max} (cm ⁻¹): 3286 (m, C≡C-H), 1683 (vs, C=O), 1588 (s, C=C)	[2]
Mass Spec. (ESI-)	m/z found [M-H] ⁻ 169.3	[2]

Applications

The bifunctional nature of **3,5-diethynylbenzoic acid** makes it a versatile linker for creating complex molecular architectures and functional materials.

Use in Stapled Peptides

Stapled peptides are a class of constrained peptides that have gained significant interest in drug discovery due to their enhanced proteolytic stability, cell permeability, and target affinity. **3,5-Diethynylbenzoic acid** can be used as a dialkynyl linker to staple peptides containing two azide-functionalized amino acid residues via a copper-catalyzed click reaction.



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Caption: Formation of a stapled peptide using **3,5-diethynylbenzoic acid** as a linker.

This approach has been utilized to modulate the cellular activity of peptides targeting protein-protein interactions.^[4]

Polymer Synthesis

3,5-Diethynylbenzoic acid has been employed as a monomer in the synthesis of polymers for specialized applications, such as gas-phase analyte sensors. For instance, it can be copolymerized with other monomers, like diphenylene oxide bis(triphenylcyclopentadienone), to create polymeric sensing layers for acoustic wave sensors.^[5] The ethynyl groups provide sites for cross-linking, leading to the formation of robust polymer networks.

Bioconjugation and Materials Science

The dual reactivity of **3,5-diethynylbenzoic acid** makes it a valuable tool in bioconjugation and materials science. It has been used in the preparation of biocompatible glyconanomaterials based on HPMA-copolymers for the specific targeting of galectin-3, a protein implicated in cancer progression.^{[6][7]} In this context, the carboxylic acid group is activated and reacted with an amine-containing polymer backbone, while the ethynyl groups remain available for subsequent click reactions with azide-functionalized biomolecules.

Safety and Handling

3,5-Diethynylbenzoic acid should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Detailed safety information should be consulted from the supplier's Safety Data Sheet (SDS).

Conclusion

3,5-Diethynylbenzoic acid is a versatile and highly functional building block with significant potential in drug discovery, polymer chemistry, and materials science. Its well-defined synthesis and dual reactivity, stemming from the orthogonal carboxylic acid and terminal alkyne groups, allow for its precise incorporation into a wide array of complex molecular structures. The ability to act as a rigid linker for stapling peptides and as a cross-linking monomer in polymer synthesis highlights its importance for researchers and scientists working at the interface of chemistry, biology, and materials science.

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